5-Bromo-2-cyclobutyl-1,3-oxazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclobutyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the bromination of a cyclobutyl-substituted oxazole precursor . The reaction conditions often involve the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyclobutyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Often employ reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Chemistry: 5-Bromo-2-cyclobutyl-1,3-oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Oxazole derivatives, including this compound, have shown potential in various biological applications. They exhibit antimicrobial, anticancer, and anti-inflammatory activities, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclobutyl-1,3-oxazole is primarily related to its ability to interact with biological targets, such as enzymes or receptors. The bromine atom and the oxazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity . The cyclobutyl group may enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
- 2-Bromo-5-cyclobutyl-1,3-oxazole
- 5-Bromo-2-cyclopropyl-1,3-oxazole
- 5-Bromo-2-cyclopentyl-1,3-oxazole
Comparison: 5-Bromo-2-cyclobutyl-1,3-oxazole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-bromo-2-cyclobutyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-4-9-7(10-6)5-2-1-3-5/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRRULLYLPNBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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